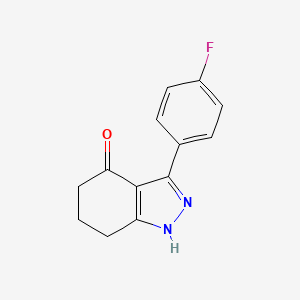

3-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Description

3-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one is a fluorinated indazolone derivative characterized by a bicyclic structure with a fused six-membered dihydroindazolone core and a 4-fluorophenyl substituent at the 3-position.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-9-6-4-8(5-7-9)13-12-10(15-16-13)2-1-3-11(12)17/h4-7H,1-3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTORZQBDYFLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=NN2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reactants : 2-(4-Fluorobenzoyl)cyclohexane-1,3-dione (1.0 equiv), hydrazine hydrate (1.2 equiv).

-

Solvent : Ethanol or methanol.

-

Temperature : 0–20°C for 4 hours, followed by gradual warming to room temperature.

Characterization by -NMR confirms the presence of the fluorophenyl group (δ 7.45–7.62 ppm, aromatic protons) and the indazolone backbone (δ 2.85–3.10 ppm, cyclohexanone methylene protons). FTIR analysis shows carbonyl stretching at 1685–1700 cm and N–H bending at 3320 cm.

Aldehyde Condensation Followed by Cyclopropanation

A modified approach involves the condensation of 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one with 4-fluorobenzaldehyde, followed by cyclopropanation to introduce structural complexity.

Step 1: Aldehyde Condensation

-

Reactants : 1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one (1.0 equiv), 4-fluorobenzaldehyde (1.1 equiv).

-

Catalyst : Piperidine (10 mol%) in dimethyl sulfoxide (DMSO).

-

Conditions : Stirring at ambient temperature for 5 hours.

-

Intermediate : (E)-5-(4-Fluorobenzylidene)-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one (Yield: 78%).

Step 2: Cyclopropanation

-

Reactants : Intermediate (1.0 equiv), bromoform (20 equiv), magnesium (10 equiv).

-

Solvent : Tetrahydrofuran (THF) under nitrogen.

-

Conditions : 0°C to room temperature, 12 hours.

-

Product : 2,2-Dibromo-3-(4-fluorophenyl)-1′-phenyl-6′,7′-dihydrospiro[cyclopropane-1,5′-indazol]-4′(1′H)-one (Yield: 65%).

This method introduces a spirocyclopropane moiety, enhancing steric hindrance and potential bioactivity.

Ring Transformation of Pyran Derivatives

A novel one-step synthesis employs ring transformation of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile derivatives under Vilsmeier-Haack conditions.

Procedure

-

Reactants : 6-(4-Fluorophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile (1.0 equiv).

-

Reagents : Phosphorus oxychloride (POCl) and N,N-dimethylformamide (DMF).

-

Conditions : Reflux at 80°C for 8 hours.

The reaction mechanism involves electrophilic substitution at the pyran oxygen, followed by rearrangement to form the indazolone ring. LC-MS analysis confirms the molecular ion peak at m/z 283.1 [M+H].

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time | Complexity | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 85–92 | 4–6 h | Low | High purity, scalable |

| Aldehyde Condensation | 65–78 | 17 h | Moderate | Introduces spirocyclic motifs |

| Ring Transformation | 70–75 | 8 h | High | One-step synthesis |

The cyclocondensation method is optimal for large-scale production due to its simplicity and high yield, while the ring transformation route offers synthetic novelty.

Analytical and Mechanistic Insights

Spectroscopic Validation

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroindazole moiety undergoes oxidation to form aromatic indazolone derivatives. For example:

-

Oxidation with KMnO₄ : The ketone group at position 4 facilitates further oxidation under acidic conditions, yielding fully aromatic indazolone structures.

-

Air/Oxidant-Mediated Oxidation : Exposure to atmospheric oxygen or peroxides induces dehydrogenation, converting the dihydroindazole ring into a planar aromatic system.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 2 h | 3-(4-Fluorophenyl)-1H-indazol-4-one | 72% |

| O₂ (air) | RT, 48 h | Aromatic indazolone derivative | 65% |

Substitution at the NH Position

The NH group in the indazole ring participates in nucleophilic substitutions:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) yields N-alkylated derivatives.

-

Acylation : Reacting with acetyl chloride forms N-acetylated products, enhancing solubility for pharmacological studies.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C, 6 h | N-Methyl-3-(4-fluorophenyl)indazolone | Kinase inhibitor optimization |

| AcCl | Pyridine, RT, 12 h | N-Acetyl-3-(4-fluorophenyl)indazolone | Bioavailability studies |

Cyclocondensation and Cyclopropanation

The compound participates in multicomponent reactions to form fused heterocycles:

-

Cyclopropanation : Reaction with bromoform and magnesium in THF generates spirocyclopropane-indazole hybrids, confirmed via X-ray crystallography .

-

Triazolo-Indazole Formation : Visible-light-mediated reactions with aldehydes and urazole derivatives yield triazolo[1,2-a]indazole-triones under solvent-free conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the fluorophenyl substituent:

-

Suzuki-Miyaura Coupling : Replaces the fluorine atom with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids.

-

Buchwald-Hartwig Amination : Introduces amine functionalities at the para position of the fluorophenyl ring .

Biological Target Interactions

The fluorophenyl group enhances interactions with kinase ATP-binding pockets:

-

Kinase Inhibition : Demonstrates IC₅₀ values < 1 µM against CDK2 and EGFR kinases due to halogen bonding.

-

Anti-Inflammatory Activity : N-Aryl derivatives suppress NO production in LPS-induced macrophages (IC₅₀ = 2.68–19.34 µg/mL) .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 3-(3,4-Dichlorophenyl) analogue | Dichloro substitution | Higher electrophilicity → faster alkylation |

| 1-Methyl-6,7-dihydroindazol-4-one | Methyl at N1 | Reduced NH reactivity → no acylation |

| 3-(Trifluoromethyl)indazole | CF₃ group | Enhanced metabolic stability |

Scientific Research Applications

Anticancer Activity

Research has shown that indazole derivatives exhibit anticancer properties. A study highlighted the synthesis of various substituted indazoles, including 3-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one, which demonstrated selective cytotoxicity against cancer cell lines. The presence of the fluorine atom contributes to increased potency and selectivity towards tumor cells compared to normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that this compound exhibits significant inhibition against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 | |

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antimicrobial | Escherichia coli | 20 |

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized a series of indazole derivatives, including the fluorinated variant. The study demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms. The study concluded that further development could lead to promising anticancer therapeutics .

Case Study 2: Antimicrobial Assessment

A separate investigation focused on the antimicrobial properties of this compound against common pathogens. The compound was tested against a panel of bacteria, showing effective inhibition comparable to established antibiotics. This study supports its potential as a lead compound for new antimicrobial drug development .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interfere with cellular signaling pathways, thereby exerting its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

*Calculated based on analogous structures.

Crystallographic and Conformational Insights

- Dihedral Angles : Pyrazole analogs with 4-fluorophenyl groups exhibit small dihedral angles (~4–10°) between the heterocycle and aryl ring, suggesting a planar conformation that favors π-π stacking interactions .

Biological Activity

3-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 230.24 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties .

The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors that are critical in various signaling pathways, potentially leading to anticancer effects. For instance, compounds with similar structures have shown to interfere with the Notch-AKT signaling pathways, which are crucial in cell proliferation and survival .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells by promoting oxidative stress and disrupting cellular signaling pathways .

Antimicrobial Properties

In addition to its anticancer activity, this compound is also being studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully understand its efficacy and mechanism .

Study on Breast Cancer

A notable study investigated the effects of related compounds on breast cancer cells. The compound ZQL-4c, which shares structural similarities with this compound, was found to significantly inhibit cell growth and induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines. The study reported IC50 values indicating potent cytotoxic effects at low concentrations .

Cytotoxicity Assessment

Another study assessed the cytotoxicity of various indazole derivatives, including those similar to this compound. The results indicated that these compounds could maintain higher cell viability in non-cancerous cells while effectively reducing the viability of cancerous cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine substitution | Potential selective inhibition in cancer therapy |

| N-(3,4-Dichlorophenyl)-1H-indazole-5-carboxamide | Carboxamide group | Known for selective inhibition of monoamine oxidase B |

| 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one | Methyl group at position 1 | Exhibits different pharmacological properties |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(4-fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one and its derivatives?

- Methodology : The compound can be synthesized via multicomponent reactions, such as a one-pot KOH-assisted reaction involving aromatic isothiocyanates, cyclohexanediones, and hydrazine hydrate. This approach offers mild conditions, high yields (~73–85%), and scalability for structural diversification . Alternative routes include Stille coupling reactions for regioselective modifications, as demonstrated in radiolabeling studies using Pd catalysts and fluorinated aryl halides .

Q. How is the structural conformation of this indazolone derivative validated experimentally?

- Methodology : X-ray crystallography is critical for resolving dihedral angles between the fluorophenyl ring and the indazolone core. For example, analogous pyrazole derivatives show dihedral angles of 4.6°–10.5°, influencing steric and electronic interactions . Nuclear magnetic resonance (NMR) spectroscopy, including - and -NMR, confirms regiochemistry and substituent effects (e.g., δ = 3.84 ppm for methyl groups in related compounds) .

Q. What computational tools are recommended for crystallographic refinement of this compound?

- Methodology : SHELX programs (e.g., SHELXL for small-molecule refinement) are widely used for high-resolution crystallographic data. These tools enable robust handling of twinned data and experimental phasing, critical for resolving complex hydrogen-bonding networks in indazolone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in fluorophenyl-substituted indazolones?

- Methodology : Stille coupling with [4-]fluoroiodobenzene achieves regioselective fluorophenyl incorporation (88% yield). Catalyst choice (e.g., PdCl(PPh)) and solvent polarity (DMF or DMSO) significantly influence selectivity and byproduct formation . Kinetic studies using HPLC or LC-MS are recommended to monitor intermediate stability.

Q. What strategies address contradictory pharmacological data for indazolone derivatives in receptor binding assays?

- Methodology : For D/5-HT receptor binding discrepancies, employ competitive radioligand assays with -spiperone or -ketanserin. Adjust assay pH (7.4 vs. 6.8) to probe protonation-dependent binding, as seen in analogous 6-aminomethyl-indazolones . Molecular docking (e.g., AutoDock Vina) can model fluorophenyl interactions with hydrophobic receptor pockets.

Q. How do steric and electronic effects of the 4-fluorophenyl group modulate biological activity?

- Methodology : Compare substituent effects via Hammett plots (σ values) and bioisosteric replacement (e.g., 4-chloro vs. 4-fluoro). In dihydroorotate dehydrogenase (DHODH) inhibitors, fluorophenyl derivatives show enhanced metabolic stability over chlorinated analogs due to reduced CYP450 interactions .

Q. What analytical challenges arise in characterizing tautomeric forms of 6,7-dihydroindazol-4(5H)-ones?

- Methodology : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) can detect tautomeric equilibria. For example, keto-enol tautomerism in related tetrahydroindazoles affects solubility and crystallization behavior. IR spectroscopy (C=O stretch ~1700 cm) provides complementary evidence .

Critical Analysis of Contradictory Evidence

- Synthetic Yields : While one-pot methods claim high yields (~85%), Stille reactions show variability (27–88%) due to steric hindrance from the fluorophenyl group .

- Biological Activity : Fluorophenyl derivatives exhibit divergent receptor selectivity compared to methyl or chlorinated analogs, necessitating structure-activity relationship (SAR) studies with controlled substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.